3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 671-11-4
VCID: VC3194930
InChI: InChI=1S/C12H19N.ClH/c1-12(2,3)9-11(13)10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H
SMILES: CC(C)(C)CC(C1=CC=CC=C1)N.Cl
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride

CAS No.: 671-11-4

Cat. No.: VC3194930

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride - 671-11-4

Specification

CAS No. 671-11-4
Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
IUPAC Name 3,3-dimethyl-1-phenylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H19N.ClH/c1-12(2,3)9-11(13)10-7-5-4-6-8-10;/h4-8,11H,9,13H2,1-3H3;1H
Standard InChI Key LCIYTGSFVYCXOM-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C1=CC=CC=C1)N.Cl
Canonical SMILES CC(C)(C)CC(C1=CC=CC=C1)N.Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride features a phenyl ring connected to a branched aliphatic chain. The core structure consists of:

  • A phenyl group attached to the C1 position of the butane chain

  • A primary amine functional group also at the C1 position

  • Two methyl groups (dimethyl) at the C3 position

  • The hydrochloride salt formed at the primary amine

The SMILES representation of the free base is CC(C)(C)CC(C1=CC=CC=C1)N , which translates to a molecular structure where the tert-butyl group (-C(CH₃)₃) creates steric hindrance that influences the conformation and reactivity of the molecule.

Physical Properties

The physical properties of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride can be inferred from structurally similar compounds. While specific data on this exact compound is limited, the following table presents estimated properties based on structural analogs:

PropertyValueNotes
Molecular FormulaC₁₂H₂₀ClNAddition of HCl to the free base
Molecular Weight213.75 g/molCalculated from free base MW (177.29) + HCl
Physical StateCrystalline solidTypical for amine hydrochlorides
SolubilityHighly soluble in waterCharacteristic of amine hydrochlorides
Melting PointLikely >200°CEstimated based on similar amine hydrochlorides
pKaApproximately 9-10For the conjugate acid of the primary amine

The hydrochloride salt formation significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical formulations and aqueous reaction systems.

Predicted ¹H NMR Spectral Features:

  • Aromatic protons (5H): δ 7.2-7.4 ppm

  • Methine CH proton at C1: δ 4.2-4.5 ppm

  • Methylene CH₂ protons: δ 1.8-2.0 ppm

  • t-Butyl methyl protons (9H): δ 0.9-1.0 ppm

  • Amine protons (NH₃⁺): δ 8.0-8.5 ppm (broad)

Predicted ¹³C NMR Spectral Features:

  • Aromatic carbons: δ 125-145 ppm

  • C1 carbon (bearing NH₃⁺): δ 50-55 ppm

  • C2 carbon (methylene): δ 30-35 ppm

  • C3 carbon (quaternary): δ 30-35 ppm

  • Methyl carbons of t-butyl group: δ 25-30 ppm

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride typically involves preparation of the free base followed by salt formation. Several potential synthetic routes can be considered:

From the Corresponding Ketone

One potential approach would involve the reductive amination of 3,3-Dimethyl-1-phenylbutan-1-one (CAS: 31366-07-1). This would entail:

  • Reaction of the ketone with ammonia or a suitable nitrogen source in the presence of a reducing agent

  • Reduction of the resulting imine intermediate

  • Treatment with HCl to form the hydrochloride salt

From Related Halogenated Compounds

Another potential route could involve nucleophilic substitution:

  • Reaction of 1-bromo or 1-chloro-3,3-dimethyl-1-phenylbutane with azide

  • Reduction of the azide to the primary amine

  • Conversion to hydrochloride salt

Reaction Conditions

The specific reaction conditions for synthesizing 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would vary depending on the synthetic route chosen. For the reductive amination approach:

Reaction StepReagentsConditionsNotes
Imine FormationNH₃ or NH₄OAc in MeOHRoom temperature, 12-24hpH control is critical
ReductionNaBH₄ or NaCNBH₃0-25°C, 2-6hSelective reducing agents preferred
Salt FormationHCl in diethyl ether0°C, precipitationAnhydrous conditions recommended

Purification Methods

Purification of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would typically involve:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

  • Column chromatography of the free base followed by salt formation

  • Potential use of preparative HPLC for high-purity requirements

Similar compounds have been purified by "flash chromatography on silica gel (20:1 to 10:1 hexanes/AcOEt)" , which might be applicable to the free base form prior to salt formation.

CompoundCAS NumberStructural DifferencePotential Application Difference
3,3-Dimethyl-1-phenylbutan-2-amine HCl160204-35-3 Amine at C2 instead of C1Different spatial arrangement affects binding properties
3,3-Dimethyl-1-phenylbutan-1-one31366-07-1Ketone instead of aminePrecursor for synthesis; different reactivity profile
3,3-Dimethylbutan-1-amine HCl30564-98-8 Lacks phenyl groupLower lipophilicity; different pharmacokinetics
CompoundQuantityPriceSupplierReference
3,3-Dimethyl-1-phenylbutan-2-amine HCl50mg477.00 €CymitQuimica
3,3-Dimethyl-1-phenylbutan-2-amine HCl500mg1,196.00 €CymitQuimica

The pricing of 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride would likely fall within a similar range, reflecting the specialized nature of this chemical and the complexity of its synthesis.

Future Research Directions

Several promising research avenues for 3,3-Dimethyl-1-phenylbutan-1-amine hydrochloride could include:

  • Development of optimized synthetic routes with improved yields and purity

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Investigation of potential biological activities including receptor binding studies

  • Application as a building block in medicinal chemistry programs targeting specific disease pathways

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